(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
Overview
Description
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone is a chemical compound with a complex structure that includes azetidine, piperazine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone typically involves the condensation of azetidine, piperazine, and thiazole derivatives under specific reaction conditions. The process may include steps such as:
Formation of Azetidine Derivative: Azetidine can be synthesized through cyclization reactions involving appropriate precursors.
Piperazine Derivative Preparation: Piperazine derivatives are often prepared through nucleophilic substitution reactions.
Thiazole Derivative Formation: Thiazole derivatives can be synthesized via cyclization reactions involving thioamides and α-haloketones.
Condensation Reaction: The final step involves the condensation of the azetidine, piperazine, and thiazole derivatives to form this compound under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone dihydrochloride: A similar compound with additional hydrochloride groups.
This compound hydrochloride: Another derivative with hydrochloride groups.
Uniqueness
This compound is unique due to its specific combination of azetidine, piperazine, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9/h1,6,9,12H,2-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMMLYFIUGLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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